O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine

Dopamine β-Hydroxylase Enzyme Inhibition Neuroscience

Researchers needing meta-substituted difluorophenyl O-alkylhydroxylamines for SAR often face limited access to the 3,5-difluoro pattern. This compound addresses that gap. • DβH inhibitor (IC50=83.2 µM) - enables structural studies without rapid enzyme precipitation. • Precursor for potent gamma-secretase (IC50 ~0.01 µM) and BACE inhibitors; the 3,5-difluoro motif enhances metabolic stability. • Reliable supply: ≥98% purity, ambient shipping, ready for library synthesis.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
Cat. No. B12073740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)CCON
InChIInChI=1S/C8H9F2NO/c9-7-3-6(1-2-12-11)4-8(10)5-7/h3-5H,1-2,11H2
InChIKeyWBIQMQJBPLIJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluorophenethyl-Hydroxylamine Building Block Overview


O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine (CAS: 1503064-55-8) is an O-alkylhydroxylamine bearing a 3,5-difluorophenyl group connected via an ethyl linker . With a molecular formula of C8H9F2NO and a molecular weight of 173.16 g/mol , it belongs to a class of compounds recognized for their potential as mechanism-based enzyme inhibitors [1]. Its distinct substitution pattern differentiates it from other difluorophenyl or non-fluorinated hydroxylamine analogs in terms of electronic properties and potential biological interactions.

Enzyme inhibitor tool for dopamine β-hydroxylase (DβH) and IDO1 pathway studies
Synthetic intermediate for constructing 3,5-difluoro-functionalized bioactive libraries
Identity verification via CoA is advised to confirm 3,5-difluoro substitution pattern

Why the 3,5-Difluoro Configuration Is Non-Fungible


Simply substituting a non-fluorinated, mono-fluorinated, or differently substituted difluorophenyl O-alkylhydroxylamine for O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine is not scientifically justified. While systematic head-to-head data for this exact compound is limited, published class-level Structure-Activity Relationship (SAR) studies on O-benzylhydroxylamine derivatives clearly demonstrate that the position of halogen substitution on the aromatic ring drastically alters enzyme inhibitory potency. Meta-halogen substitution yields the greatest improvement in IDO1 inhibition compared to ortho or para positions [1]. Extrapolating this SAR, the specific 3,5-difluoro motif is expected to confer distinct electronic and steric properties, making it a non-fungible scaffold for research applications.

Non-fluorinated phenethylamine analogs
Simple β-phenethylamine acts as an enzyme substrate, not an inhibitor; the O-alkylhydroxylamine group is required for the inhibitory interaction shift.
Differently substituted difluorophenyl isomers
The 3,4-difluoro or 2,6-difluoro isomer may exhibit altered electronic properties and enzyme binding; meta-halogen SAR data suggest position-dependent IDO1 potency.
Meta-fluorine class-level advantage
In O-benzylhydroxylamine series, meta-fluoro analogs show better IDO1 inhibition than ortho-fluoro; direct substitution with non-meta patterns can shift the inhibition profile.

Quantitative Evidence: Differentiation from Analogs


Dopamine β-Hydroxylase Inhibitory Activity vs. Non-Fluorinated Analog

The target compound demonstrates measurable, albeit weak, inhibitory activity against dopamine β-hydroxylase (DβH), with a reported IC50 of 83,200 nM (83.2 µM) [1]. In contrast, the non-fluorinated parent scaffold, β-phenethylamine, is a known substrate for DβH with a KM value of 1 mM, indicating binding but not inhibition [2]. While both interact with the enzyme, the introduction of the 3,5-difluoro-O-alkyl-hydroxylamine group converts the scaffold from a substrate to a weak inhibitor, representing a functional change.

DβH Interaction
Cross-study comparable
Target IC₅₀ = 83,200 nM (weak inhibitor)
Comparator β-phenethylamine KM = 1,000,000 nM (substrate)
Functional shift from substrate to weak inhibitor upon fluorination and hydroxylamine addition
Data from rat/human DβH assays vs. bovine enzyme; direct head-to-head unavailable
Dopamine β-Hydroxylase Enzyme Inhibition Neuroscience

Meta-Fluorine Advantage in O-Alkylhydroxylamine IDO1 Inhibitors

In a focused SAR study of over 40 O-benzylhydroxylamine derivatives, meta-substitution with halogens was identified as the most beneficial position for enhancing IDO1 inhibitory potency. The meta-fluoro substituted compound (3-F) demonstrated an IC50 of 1.0 µM, which was superior to the ortho-fluoro (2-F, IC50 = 1.4 µM) and equipotent to the para-fluoro (4-F, IC50 = 0.98 µM) analogs, though notably less potent than meta-Cl (IC50 = 0.30 µM) or meta-Br (IC50 = 0.32 µM) [1]. This provides a robust class-level inference that the 3,5-difluoro pattern may uniquely influence target engagement.

Meta-Fluorine IDO1 SAR
Class-level inference
Meta-F O-benzyl IC₅₀ = 1.0 µM
Ortho-F IC₅₀ = 1.4 µM (1.4-fold lower potency)
Para-F IC₅₀ = 0.98 µM (equipotent)
Meta position enhances IDO1 inhibition; 3,5-difluoro motif expected to augment this effect
Target compound not directly tested; extrapolated from O-benzyl series
IDO1 Inhibition Cancer Immunotherapy Structure-Activity Relationship

Chemical Identity and Purity for Supply Chain Differentiation

The target compound is commercially available with a defined purity specification of 98% from at least one major supplier . This is a quantifiable quality benchmark. While its positional isomer, O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine, and the non-fluorinated analog, O-(2-phenylethyl)hydroxylamine, are also commercially available, the specific 3,5-difluoro substitution pattern is a key differentiator that must be verified to ensure experimental reproducibility.

Supply Purity
Supporting evidence
98% purity specification (CAS 1503064-55-8)
Verified purity standard for procurement and assay reproducibility
Supplier CoA required; purity not guaranteed across all vendor listings
Chemical Procurement Quality Control Analytical Chemistry

High-Priority Applications for This Building Block


Probing Dopamine β-Hydroxylase Inhibition

Researchers studying the mechanism of DβH can use this compound as a tool for understanding how the transition from a phenethylamine substrate to an O-alkylhydroxylamine results in weak, non-mechanism-based inhibition. Its established, though low, affinity (IC50 = 83.2 µM) [1] makes it suitable for structural biology studies (e.g., co-crystallization) where potent inhibitors might cause rapid enzyme precipitation, or in control experiments against more potent DβH inhibitors.

Synthesis of 3,5-Difluoro-Functionalized Bioactive Molecules

The compound serves as a key synthetic intermediate for introducing a 3,5-difluorophenethyl group into more complex molecules. This motif is found in potent inhibitors of gamma-secretase (IC50 ~ 0.01 µM) [2] and β-secretase (BACE) [3], where the 3,5-difluoro pattern enhances metabolic stability and target engagement. Procuring this specific building block allows medicinal chemists to rapidly generate focused libraries of 3,5-difluoro-containing candidates.

Investigating IDO1 Inhibition with a Fluoro-Activated Scaffold

Based on class-level SAR evidence showing that meta-halogen substitution improves IDO1 inhibition [4], this compound is a logical candidate for screening against IDO1. Its 3,5-difluoro configuration is hypothesized to offer a balanced electronic profile—providing the meta-activation seen with halogens while maintaining the favorable pharmacokinetic properties associated with fluorine, such as improved metabolic stability compared to chloro or bromo analogs.

Application
Selection Property
Validation Focus
DβH inhibition studies
Functional shift from substrate to inhibitor
Weak inhibition control vs. substrate background
3,5-Difluoro library synthesis
3,5-Difluoro building block
Target engagement & metabolic stability (class-level SAR)
IDO1 inhibition screening
Meta-fluorine activation motif
SAR confirmation vs. other halogen patterns
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